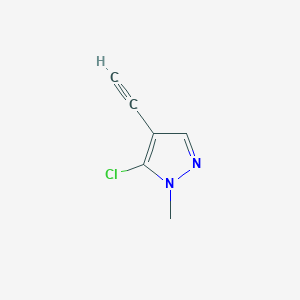

5-Chloro-4-ethynyl-1-methyl-1H-pyrazole

Descripción

Propiedades

Fórmula molecular |

C6H5ClN2 |

|---|---|

Peso molecular |

140.57 g/mol |

Nombre IUPAC |

5-chloro-4-ethynyl-1-methylpyrazole |

InChI |

InChI=1S/C6H5ClN2/c1-3-5-4-8-9(2)6(5)7/h1,4H,2H3 |

Clave InChI |

HRJSRWFWEQFPLU-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=C(C=N1)C#C)Cl |

Origen del producto |

United States |

Mechanistic Studies of Reactions Involving 5 Chloro 4 Ethynyl 1 Methyl 1h Pyrazole

Reaction Mechanism of Sonogashira Coupling in Pyrazole (B372694) Systems

The Sonogashira reaction is a powerful cross-coupling method for forming C(sp²)–C(sp) bonds, typically involving a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is traditionally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While the specific application to 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole involves the coupling at the C5-Cl position, the fundamental mechanism follows two interconnected catalytic cycles: the palladium cycle and the copper cycle. libretexts.org

The Palladium Cycle: The cycle begins with a 14-electron Pd(0) species, which undergoes oxidative addition with the pyrazole halide (e.g., the C5-Cl bond), forming a Pd(II) intermediate. wikipedia.orglibretexts.org This step activates the pyrazole for subsequent coupling.

The Copper Cycle: Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide complex. wikipedia.org This copper acetylide is more nucleophilic than the original alkyne, making it a highly active species for the coupling reaction.

Transmetalation and Reductive Elimination: The key step linking the two cycles is transmetalation, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex, displacing the halide and forming a Pd(II)-alkynyl complex. libretexts.org This is often the rate-determining step. The resulting complex then undergoes reductive elimination, releasing the final alkynyl-pyrazole product and regenerating the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

In pyrazole systems such as 5-chloropyrazole-4-aldehydes, the chlorine atom at the C-5 position is sufficiently activated to act as a leaving group in Sonogashira-type cross-coupling reactions. researchgate.net This reactivity is crucial for introducing diverse alkynyl functionalities at the 5-position, which can then be used in further synthetic transformations. Although traditionally favoring iodo- and bromo-arenes, the reaction can be effective with activated chloro-heteroarenes. researchgate.net

Some modern variations of the Sonogashira reaction proceed without a copper co-catalyst. In these copper-free systems, the base must be strong enough to deprotonate the alkyne, or the palladium complex itself facilitates the deprotonation after forming a π-alkyne complex. wikipedia.orglibretexts.org

Cyclization Pathways of 5-Alkynylpyrazole Intermediates

The alkynylpyrazoles formed via reactions like the Sonogashira coupling are valuable intermediates for constructing fused heterocyclic systems. The ethynyl (B1212043) group at the C4 position of the title compound, or an alkynyl group introduced at the C5 position, provides the necessary functionality for intramolecular ring-closing reactions.

Pyrazolo[4,3-c]pyridines: The synthesis of pyrazolo[4,3-c]pyridines can be achieved from 5-alkynyl-1H-pyrazole-4-carbaldehyde precursors. researchgate.net In a reaction analogous to what would be possible with derivatives of the title compound, these precursors undergo a microwave-assisted reaction with an amine, such as tert-butylamine. The mechanism involves the initial formation of a Schiff base between the aldehyde at the C4 position and the amine. This is followed by an intramolecular nucleophilic attack from the amine nitrogen onto the neighboring C5-alkynyl group, leading to cyclization and the formation of the fused pyridine (B92270) ring. researchgate.net A subsequent aromatization step yields the final pyrazolo[4,3-c]pyridine system.

Thieno[2,3-c]pyrazoles: The synthesis of thieno[2,3-c]pyrazoles from 5-chloro-4-ethynylpyrazole derivatives is a well-established cyclization pathway. For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles can first be coupled with phenylacetylene (B144264) under Sonogashira conditions to yield 5-chloro-4-(phenylethynyl)pyrazoles. researchgate.net These intermediates, which are direct analogs of the title compound, can then be smoothly cyclized by treatment with a sulfur nucleophile like sodium sulfide (B99878) (Na₂S) in a solvent such as DMF. researchgate.net The mechanism involves the nucleophilic attack of the sulfur species on the ethynyl group at C4, followed by an intramolecular cyclization that displaces the chloro group at C5, resulting in the formation of the fused thiophene (B33073) ring. researchgate.netresearchgate.net

The ethynyl group is the pivotal functional group in these intramolecular cyclization reactions, serving primarily as an electrophilic site for nucleophilic attack. researchgate.net Its reactivity is central to the formation of the new fused ring.

Electrophilic Character: In the presence of transition metal catalysts (e.g., silver or gold) or upon reaction with a strong nucleophile, the triple bond of the ethynyl group becomes polarized and susceptible to attack. researchgate.netresearchgate.net For example, in the formation of pyrazolo[4,3-c]pyridines, the nitrogen of the intermediate imine attacks one of the sp-hybridized carbons of the alkyne. researchgate.net

Geometric Suitability: The linear geometry of the ethynyl group positions it ideally for ring-closing reactions with adjacent substituents. In 5-substituted-4-ethynylpyrazoles, the proximity of the C5-substituent to the C4-ethynyl group facilitates intramolecular cyclization, which is often kinetically and thermodynamically favored.

Activation: The reactivity of the ethynyl group can be enhanced through coordination with a metal catalyst. Gold(I) and silver(I) salts are particularly effective at activating alkynes toward nucleophilic attack, enabling cyclizations to occur under mild conditions. researchgate.netresearchgate.net In the synthesis of pyrazolo[4,3-c]pyridine 5-oxides, a silver-triflate catalyst is used to promote a regioselective cyclization of the corresponding oxime precursors derived from 5-alkynyl-1H-pyrazole-4-carbaldehydes. researchgate.net

Reaction Kinetics and Thermodynamic Considerations in Pyrazole Functionalization

The functionalization of pyrazoles can be a delicate balance between kinetic and thermodynamic control, where different reaction conditions can lead to different products. nih.gov For instance, in reactions involving ketoacetylene intermediates, kinetic control achieved through specific catalyst loading, solvent choice, and reaction time can favor the formation of pyrazoles via Michael addition/cyclocondensation. nih.gov In contrast, conditions favoring thermodynamic control might lead to side reactions like acetylene-allene isomerization or cycloisomerization into a more stable furan (B31954) product. nih.gov

| Control Type | Favored Product | Typical Conditions |

| Kinetic Control | Pyrazole | Lower temperature, shorter reaction time, specific catalyst loading. nih.gov |

| Thermodynamic Control | Furan (from ketoacetylene) | Higher temperature, longer reaction time, conditions allowing equilibrium. nih.gov |

An illustrative table showing the concept of kinetic vs. thermodynamic control in related systems.

Theoretical calculations, such as Density Functional Theory (DFT), are invaluable tools for probing the energetics of these reaction pathways. mdpi.com By mapping the potential energy surface, researchers can identify transition states, reaction intermediates, and their relative energies. This provides insight into the reaction kinetics (activation energy barriers) and thermodynamics (relative stability of products). For example, calculations on the reaction of a pyrazole acid chloride with a diamine showed the step-by-step formation of bonds and the energy profile of the transition states, elucidating the most likely reaction mechanism. mdpi.com While specific kinetic data for 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole are not widely published, these general principles of kinetic and thermodynamic control, often explored through computational chemistry, are fundamental to understanding and optimizing its reactions.

Influence of Substituent Effects on Reaction Selectivity and Yield in Pyrazole Synthesis

The nature and position of substituents on the pyrazole ring and its reaction partners profoundly influence the selectivity and yield of synthetic transformations. nih.gov These effects can be broadly categorized as electronic and steric.

Electronic Effects: The electronic properties of substituents, whether they are electron-donating groups (EDG) or electron-withdrawing groups (EWG), play a critical role.

Yield: In an N-heterocyclic carbene-catalyzed cycloaddition to form chiral pyrazoles, substrates with either EWGs (e.g., -Cl, -F, -CF₃) or EDGs (e.g., -Me, -OMe) on the pyrazole's N-phenyl ring generally gave good yields. acs.org

Selectivity: The regioselectivity of pyrazole synthesis from 1,3-dicarbonyls and hydrazines is highly dependent on the electronic character of the substituents. nih.govnih.gov A significant difference in the electronic nature of the groups at the R1 and R3 positions of the dicarbonyl compound can lead to high regioselectivity, often favoring one isomer over the other by a large margin (e.g., 98:2). nih.gov

Steric Effects: The size and bulk of substituents can dictate the feasibility of a reaction and control its regiochemical outcome.

Yield: In some pyrazole syntheses, bulky substituents on the reactants can lead to a decrease in product yields without necessarily affecting selectivity. acs.org For example, introducing phenyl or chlorophenyl groups at the 3-position of a pyrazole-5-amine substrate lowered the yield of the desired product. acs.org

Selectivity: Steric hindrance often governs which of two possible sites will react. In the reaction of β-aminoenones with hydrazines, high regioselectivity is achieved when the least bulky substituent is attached to the β-position of the enone. nih.gov

The interplay of these effects is crucial for achieving desired outcomes in the synthesis of complex pyrazole derivatives.

| Substituent Factor | Influence on Reaction | Example |

| Electronic (EWG/EDG) | Affects reaction rate, yield, and regioselectivity. acs.orgnih.gov | Different electronic groups on an N-phenyl ring of a pyrazole can lead to good yields in cycloadditions. acs.org |

| Steric (Bulkiness) | Can hinder reaction pathways, lower yields, and control regioselectivity. acs.orgnih.gov | Bulky groups on a diketone reactant can lower the yield of the resulting pyrazole. acs.org |

A summary of substituent effects on pyrazole functionalization.

Advanced Synthetic Applications and Chemical Transformations of 5 Chloro 4 Ethynyl 1 Methyl 1h Pyrazole

Divergent Synthesis of Functionalized Pyrazole (B372694) Derivatives

The compound serves as a scaffold for divergent synthesis, where each reactive site can be independently or sequentially modified to generate libraries of novel pyrazole derivatives.

The terminal alkyne at the C4 position is a powerful functional handle for a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.orgnih.gov This reaction joins the pyrazole unit with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole linker. organic-chemistry.org The reaction is known for its high efficiency, broad substrate scope, mild aqueous reaction conditions, and simple product isolation, making it ideal for generating large libraries of compounds for various applications, including drug discovery. wikipedia.orgorganic-chemistry.orgyoutube.com

By reacting 5-chloro-4-ethynyl-1-methyl-1H-pyrazole with a range of organic azides (R-N₃), a diverse set of pyrazole-triazole conjugates can be synthesized. This modular approach allows for the systematic variation of the 'R' group to explore structure-activity relationships in medicinal chemistry or to develop new materials.

| Reaction Type | Reactant | Product | Catalyst/Conditions | Purpose |

| CuAAC Click Chemistry | Organic Azide (B81097) (R-N₃) | 1-(R)-4-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | Molecular assembly, library synthesis. organic-chemistry.orgnih.gov |

| Sonogashira Coupling | Aryl/Vinyl Halide (R'-X) | 5-chloro-1-methyl-4-((R')-ethynyl)-1H-pyrazole | Pd catalyst, Cu(I) cocatalyst, amine base | C-C bond formation, extending conjugation. organic-chemistry.org |

Interactive Data Table: Representative Reactions of the Ethynyl (B1212043) Moiety.

The chlorine atom at the C5 position of the pyrazole ring, while generally less reactive than its bromine or iodine counterparts, can serve as a leaving group in palladium-catalyzed cross-coupling reactions. libretexts.org This allows for the introduction of a wide variety of substituents at this position. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds. libretexts.orgyoutube.com

While challenging, the coupling of chloroheterocycles has been achieved with high efficiency using highly active catalyst systems, often composed of palladium and bulky, electron-donating phosphine (B1218219) ligands. organic-chemistry.org Such catalysts are crucial as they are not easily inhibited by the nitrogen atoms present in the heterocyclic substrates. organic-chemistry.org By employing these advanced catalytic systems, 5-chloro-4-ethynyl-1-methyl-1H-pyrazole can be coupled with various organoboron reagents, such as arylboronic acids, to yield 5-aryl-4-ethynyl-1-methyl-1H-pyrazoles.

| Coupling Reaction | Coupling Partner | Product | Catalyst/Conditions | Purpose |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 5-Aryl-4-ethynyl-1-methyl-1H-pyrazole | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base | C-C bond formation, synthesis of biaryl-like structures. organic-chemistry.orgresearchgate.net |

| Stille Coupling | Organostannane (R-Sn(Alkyl)₃) | 5-R-4-ethynyl-1-methyl-1H-pyrazole | Pd catalyst | C-C bond formation. libretexts.org |

| Nucleophilic Substitution | Amine (R₂NH) | 5-(R₂N)-4-ethynyl-1-methyl-1H-pyrazole | Heat or catalyst | Introduction of nitrogen substituents, precursor for fused systems. nih.gov |

Interactive Data Table: Representative Reactions at the Chloro Position.

Direct chemical modification of the N-1 methyl group is synthetically challenging. Therefore, structural diversification at this position is more practically achieved not by altering the existing methyl group, but by synthesizing a series of N-substituted analogues from a common unmethylated precursor. The synthesis of N-alkylpyrazoles often presents a challenge in controlling regioselectivity between the two ring nitrogen atoms. acs.orgreddit.com

Advanced methods have been developed to achieve highly selective N1-alkylation. For instance, the use of sterically bulky α-halomethylsilanes as masked methylating reagents can provide excellent selectivity for the N1 position. acs.orgnih.govresearcher.life By extension, using other N-nonsubstituted pyrazole derivatives as starting materials allows for the introduction of various N-alkyl or N-aryl groups under controlled conditions, leading to a diverse family of pyrazole compounds with varied electronic and steric properties at the N1 position. google.com This approach underscores the importance of synthetic strategy in achieving molecular diversity.

Synthesis of Complex Fused Heterocyclic Scaffolds Utilizing the Compound as a Precursor

The bifunctional nature of 5-chloro-4-ethynyl-1-methyl-1H-pyrazole makes it an exceptional precursor for the construction of bicyclic heterocyclic systems, where the pyrazole ring is fused with another five- or six-membered heterocycle. These fused scaffolds are prominent in medicinal chemistry. nih.govmdpi.com

The thieno[2,3-c]pyrazole core is found in compounds with a range of biological activities. mdpi.com Several synthetic routes can be envisioned starting from 5-chloro-4-ethynyl-1-methyl-1H-pyrazole. One efficient method is the Gewald reaction, though it typically starts from different precursors. A more direct approach using the title compound involves a tandem reaction sequence.

For example, a common strategy for synthesizing thieno[2,3-c]pyrazoles involves the reaction of a 5-chloropyrazole-4-carboxaldehyde with a sulfur-containing reagent like methyl thioglycolate. researchgate.netresearchgate.net This proceeds through substitution of the chlorine followed by an intramolecular condensation to form the fused thiophene (B33073) ring. Adapting this strategy, the ethynyl group of the title compound can be envisioned to participate in a cyclization reaction. A plausible route involves the nucleophilic substitution of the C5-chloro group with a sulfur nucleophile (e.g., Na₂S or thiourea), followed by an intramolecular cyclization of the resulting thiol intermediate onto the activated ethynyl group to construct the thiophene ring.

| Fused System | Synthetic Strategy | Key Intermediate | Significance |

| Thieno[2,3-c]pyrazole | Nucleophilic substitution of chloride with a sulfur reagent, followed by intramolecular cyclization onto the ethynyl group. | 5-mercapto-4-ethynyl-1-methyl-1H-pyrazole | Access to a biologically relevant heterocyclic core. nih.govmdpi.com |

Interactive Data Table: Synthesis of Fused Five-Membered Heterocycles.

Pyrazolopyridines are another class of fused heterocycles with significant interest in drug discovery. mdpi.com The synthesis of the pyrazolo[4,3-c]pyridine skeleton can be effectively achieved from 5-chloro-4-ethynyl-1-methyl-1H-pyrazole through a multi-step sequence that builds the pyridine (B92270) ring onto the pyrazole core.

A well-established method for constructing a fused pyridine ring is the Friedländer annulation. This approach would begin with the nucleophilic substitution of the C5-chloro group with ammonia (B1221849) or an amine to generate a 5-aminopyrazole intermediate. This 5-amino-4-ethynyl-1-methyl-1H-pyrazole is a prime precursor for cyclization. Reaction with a suitable 1,3-dicarbonyl compound or its equivalent would trigger a condensation and cyclization cascade, leading to the formation of the desired pyrazolo[4,3-c]pyridine system. The specific reagents used in the condensation step would determine the substitution pattern on the newly formed pyridine ring. General strategies for synthesizing related pyrazolo[3,4-b]pyridines often involve the reaction of a 5-aminopyrazole with dicarbonyl compounds. cardiff.ac.uk

| Fused System | Synthetic Strategy | Key Intermediate | Significance |

| Pyrazolo[4,3-c]pyridine | Substitution of chloride with an amino group, followed by condensation/cyclization (e.g., Friedländer-type reaction) with a 1,3-dielectrophile. | 5-Amino-4-ethynyl-1-methyl-1H-pyrazole | Construction of fused six-membered nitrogen heterocycles. mdpi.com |

Interactive Data Table: Synthesis of Fused Six-Membered Heterocycles.

Regioselectivity in Multi-component Reactions and Sequential Transformations of Pyrazole Intermediates

The synthetic utility of 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole as a building block in complex molecular architectures is significantly defined by the regioselectivity of its transformations. The presence of a reactive terminal alkyne, an electron-rich pyrazole core, and a directing chloro-substituent offers multiple avenues for functionalization. This section explores the expected regiochemical outcomes in multi-component reactions (MCRs) and sequential transformations involving this pyrazole intermediate, drawing upon established principles of pyrazole chemistry.

While specific literature on the multi-component reactions of 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole is not extensively documented, the reactivity of the 4-ethynylpyrazole scaffold is well-precedented. The regioselectivity in such reactions is primarily governed by the electronic nature of the pyrazole ring and the steric environment around the reacting centers.

In the context of MCRs, such as 1,3-dipolar cycloadditions, the pyrazole ring's electronic properties play a crucial role. The 1-methyl-1H-pyrazole system is generally considered electron-rich, which influences the polarization of the ethynyl group. This, in turn, dictates the regiochemical outcome of its reaction with various dipoles. For instance, in the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential MCR, the reaction of a terminal alkyne like 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole with an organic azide would be expected to proceed with high regioselectivity to yield the 1,4-disubstituted triazole product.

The regioselectivity of pyrazole synthesis itself through multi-component reactions often relies on the careful selection of precursors and reaction conditions. For example, the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents can lead to different regioisomers. The control of regioselectivity in these syntheses is paramount for the generation of specific pyrazole intermediates that can be further elaborated.

Sequential transformations, where the ethynyl group is first modified and then subjected to further reactions, also hinge on predictable regioselectivity. A common sequence involves a Sonogashira coupling to introduce a substituent on the alkyne, followed by an intramolecular cyclization. The success of such a sequence depends on the initial regioselective coupling at the terminal position of the ethynyl group.

To illustrate the principles of regioselectivity in reactions pertinent to the functionalization of a 4-ethynylpyrazole core, the following data tables summarize typical outcomes in related systems.

Table 1: Regioselectivity in Multi-component Synthesis of Pyrazole Scaffolds

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Major Regioisomeric Product | Ref. |

| Hydrazine (B178648) Hydrate | Ethyl Acetoacetate | Aromatic Aldehyde | Piperidine, Water | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| 5-Amino-3-methylpyrazole | Dimedone | DMFDMA | Microwave, 150°C | 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one | mdpi.comambeed.com |

| Phenylhydrazine | Acyl Chlorides | Enaminones | K₂CO₃, mPy/H₂O | 1,3,4,5-Tetrasubstituted Pyrazoles | libretexts.org |

This table presents examples of regioselective multi-component reactions for the synthesis of various pyrazole-containing heterocyclic systems, demonstrating the control over product formation.

Table 2: Expected Regioselective Transformations of the 4-Ethynylpyrazole Moiety

| Reaction Type | Reactants | Catalyst/Conditions | Expected Major Product |

| 1,3-Dipolar Cycloaddition (CuAAC) | 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole, Benzyl Azide | Cu(I) source, e.g., CuSO₄/Sodium Ascorbate | 1-Benzyl-4-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole |

| Sonogashira Coupling | 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole, Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Chloro-1-methyl-4-(phenylethynyl)-1H-pyrazole |

| Intramolecular [4+2] Cycloaddition (Hypothetical) | A diene-tethered derivative of 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole | Thermal or Lewis Acid Catalysis | Fused polycyclic system with defined regiochemistry |

This table outlines hypothetical but chemically sound regioselective reactions involving the 4-ethynyl group of the title compound, based on established synthetic methodologies.

The chloro-substituent at the 5-position of the pyrazole ring is anticipated to exert both electronic and steric effects. Electronically, it can withdraw electron density, which may influence the acidity of the ethynyl proton and the nucleophilicity of the pyrazole ring. Sterically, it can hinder approaches to the adjacent 4-position, potentially reinforcing the regioselectivity of reactions at the ethynyl group.

Structure Activity Relationship Sar Studies for Pyrazole Scaffolds Relevant to 5 Chloro 4 Ethynyl 1 Methyl 1h Pyrazole

Importance of Pyrazole (B372694) Ring Substitution Patterns for Biological Activity

In the context of designing protein kinase inhibitors, the pyrazole scaffold is considered a "privileged structure." mdpi.com The strategic placement of different aromatic rings on the pyrazole core has been shown to significantly impact inhibitory potency. Docking studies have revealed that a pyrazole moiety can fit into the hinge region of an enzyme, mimicking the role of adenine (B156593) in ATP, while its substituents explore adjacent pockets. mdpi.com The development of potent inhibitors often involves a systematic exploration of these substitution patterns to achieve high affinity and selectivity. nih.govmdpi.com

| Position on Pyrazole Ring | General Role in Biological Activity | Example of Impact |

|---|---|---|

| N-1 | Prevents tautomerism, influences metabolic stability, and orients other substituents. Can be substituted with alkyl or aryl groups. researchgate.netmdpi.com | N-1 methylation can enhance activity by fixing the conformation required for receptor binding. mdpi.com |

| C-3 | Often involved in direct interactions with enzyme active sites. Substituents can significantly affect reactivity and bioactivity. researchgate.net | In meprin inhibitors, substitution at C-3 with phenyl or cyclopentyl groups showed high inhibitory activity. nih.gov |

| C-4 | Modulates the electronic characteristics and overall shape of the molecule. Often substituted with electron-withdrawing or donating groups. researchgate.net | Halogenation at C-4 is a common strategy to increase lipophilicity and potency. researchgate.net |

| C-5 | Similar to C-3, it can engage in key binding interactions and modulate the molecule's steric and electronic properties. researchgate.net | In a series of antiproliferative agents, a phenylamino (B1219803) group at C-5 was a key feature for activity. nih.gov |

Role of Halogen Substituents in Modulating Pyrazole Bioactivity

Halogen atoms, such as the chlorine in 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole, are crucial substituents in medicinal chemistry for fine-tuning the biological activity of heterocyclic compounds. researchgate.net Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. researchgate.net These modifications can lead to enhanced membrane permeability, improved binding affinity through halogen bonding, and blocked metabolic pathways, often resulting in increased potency and a more favorable pharmacokinetic profile.

The position of halogenation on the pyrazole ring is significant. The C-4 position is the most common site for halogenation. researchgate.net In many pyrazole series, the introduction of a halogen at this position enhances biological effects. For example, a direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides provides an effective route to 4-halogenated pyrazole derivatives with significant biological potential. researchgate.net

| Halogenated Pyrazole Feature | Impact on Physicochemical Properties | Consequence for Biological Activity |

|---|---|---|

| Increased Lipophilicity | Enhances the molecule's ability to cross cell membranes. researchgate.net | Improved bioavailability and access to intracellular targets. |

| Electron-Withdrawing Effect | Modulates the electron density of the pyrazole ring, affecting pKa and interaction strength. nih.gov | Can enhance binding affinity and influence reaction mechanisms. |

| Metabolic Stability | Blocks sites susceptible to metabolic oxidation by cytochrome P450 enzymes. researchgate.net | Increased half-life and duration of action. |

| Halogen Bonding | Forms specific, directional non-covalent bonds with protein residues (e.g., carbonyl oxygens). | Contributes to higher binding affinity and selectivity for the target. |

Influence of the Ethynyl (B1212043) Group and its Transformations on Molecular Interactions within Pyrazole Frameworks

The ethynyl group (–C≡CH), as seen at the C-4 position of 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole, is a small, rigid, and linear functional group that can significantly influence a molecule's biological activity. Its unique electronic and steric properties allow it to participate in several key molecular interactions. The ethynyl group is electron-withdrawing, which can impact the electronic landscape of the pyrazole ring and favor interactions with electron-rich domains in a biological target. nih.gov

A theoretical study on 1,3,5-triethynylbenzene (B1295396) demonstrated that the ethynyl group acts as an electron-withdrawing substituent, enhancing anion-π interactions, while having a minimal effect on cation-π interactions. nih.gov This suggests that a 4-ethynylpyrazole could preferentially interact with anionic or electron-rich residues in a protein binding site. The terminal hydrogen of the ethynyl group is also weakly acidic and can act as a hydrogen bond donor, forming specific interactions that can enhance binding affinity.

Furthermore, the triple bond of the ethynyl group can engage in π-stacking interactions with aromatic rings of amino acid residues like phenylalanine, tyrosine, or tryptophan. Its linear geometry allows for precise positioning within a binding pocket to optimize these interactions. The ethynyl group also serves as a valuable synthetic handle. It can be readily transformed into other functional groups through reactions like Sonogashira coupling, click chemistry, or reduction, allowing for the creation of diverse chemical libraries for further SAR exploration.

| Property of Ethynyl Group | Type of Molecular Interaction | Potential Biological Consequence |

|---|---|---|

| Electron-withdrawing nature | Modulates ring electronics; enhances anion-π interactions. nih.gov | Strengthened binding to electron-rich pockets or anionic residues. |

| Terminal Alkyne C-H | Acts as a hydrogen bond donor. | Forms specific, directional hydrogen bonds, increasing affinity and selectivity. |

| Rigid, linear geometry | Provides a defined steric profile and acts as a rigid linker. | Optimizes orientation within a binding site; can access narrow channels. |

| π-system of the triple bond | Participates in π-π stacking or π-cation interactions. | Contributes to overall binding energy. |

| Chemical reactivity | Serves as a handle for further chemical modification (e.g., click chemistry). nih.gov | Enables facile generation of analogs for lead optimization. |

Impact of N-1 Methyl Substitution on Pyrazole Bioactivity Profiles and Receptor Binding

The substitution at the N-1 position of the pyrazole ring is a critical design element in medicinal chemistry. Introducing a methyl group at this position, as in 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole, has several important consequences for the molecule's bioactivity and receptor binding profile.

Firstly, N-1 substitution prevents tautomerism. Unsubstituted pyrazoles can exist in different tautomeric forms, which can lead to ambiguous interactions with a biological target. By introducing a methyl group, the molecule is locked into a single tautomeric form, reducing conformational ambiguity and potentially leading to a more specific and higher-affinity interaction with the receptor. mdpi.com

Secondly, the N-1 methyl group replaces a hydrogen bond donor (the N-H proton). This can be advantageous or disadvantageous depending on the target's binding site. If the N-H proton is involved in a crucial hydrogen bond with the target, methylation will be detrimental. However, if that region of the binding pocket is hydrophobic, replacing the polar N-H with a non-polar methyl group can enhance binding through favorable van der Waals interactions and by reducing the desolvation penalty upon binding. In the development of p38MAPK inhibitors, N-1 methyl substitution was found to increase the activity of certain 5-aminopyrazole derivatives. mdpi.com

| Effect of N-1 Methylation | Structural/Physicochemical Impact | Implication for Bioactivity and Binding |

|---|---|---|

| Prevents Tautomerism | Locks the molecule into a single, defined structure. | Reduces conformational ambiguity, potentially increasing binding specificity and affinity. mdpi.com |

| Removes N-H Hydrogen Bond Donor | Replaces a polar hydrogen bond donor with a small, lipophilic group. | Can improve binding in hydrophobic pockets; may disrupt binding if H-bond donation is critical. mdpi.com |

| Increases Lipophilicity | Slightly increases the overall non-polar character of the molecule. | May enhance membrane permeability. |

| Blocks Metabolism | Masks a potential site of Phase II conjugation. | Can lead to improved metabolic stability and a longer biological half-life. |

General Design Principles for Pyrazole-Based Ligands and Enzyme Inhibitors

The development of pyrazole-based ligands and enzyme inhibitors is guided by several established design principles derived from extensive SAR studies. These principles leverage the pyrazole core as a versatile scaffold that can be decorated with functional groups to achieve potent and selective interactions with a variety of biological targets. researchgate.netnih.gov

Scaffold Hopping and Privileged Structures: The pyrazole ring is recognized as a privileged scaffold, meaning it is a structural framework capable of providing ligands for diverse receptors. mdpi.com It often serves as a bioisosteric replacement for other rings, such as phenyl or other heterocycles, in drug design. In kinase inhibitors, the pyrazole scaffold frequently acts as an adenine-mimetic, with its nitrogen atoms forming key hydrogen bonds with the enzyme's hinge region, similar to the N1 and N6-amino group of ATP. mdpi.com

Vectorial Exploration of Binding Pockets: A core design strategy involves using the pyrazole as a central anchor from which substituents project into different sub-pockets of the target's binding site. Step-by-step structural optimization, as demonstrated in the design of FLT3 inhibitors, shows that combining different moieties to occupy specific hydrophilic or hydrophobic pockets can dramatically increase inhibitory activity. mdpi.com For example, a group at C-3 might target a deep hydrophobic pocket, while a substituent at C-5 interacts with a solvent-exposed region.

Modulation of Physicochemical Properties: Rational design involves the careful tuning of properties like lipophilicity, solubility, and metabolic stability. Halogenation is a common tool to increase lipophilicity and block metabolism. researchgate.net Introducing polar groups can enhance solubility and allow for specific hydrogen bonding interactions.

Computational and Ligand-Based Design: Modern drug design heavily relies on computational methods. Ligand-based approaches, such as developing pharmacophore models and Quantitative Structure-Activity Relationship (QSAR) models from known active pyrazoles, help identify essential chemical features for activity. nih.govresearchgate.net Structure-based design, using X-ray crystallography or homology modeling, allows for the rational design of ligands that fit precisely into the target's active site. mdpi.com

These principles guide the iterative process of drug discovery, where initial hits are systematically modified to optimize potency, selectivity, and drug-like properties, leading to the development of effective pyrazole-based therapeutic agents.

Computational Chemistry and Molecular Modeling of 5 Chloro 4 Ethynyl 1 Methyl 1h Pyrazole and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of molecules like 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole. eurasianjournals.com These calculations are fundamental to understanding the intrinsic reactivity of the molecule, which is governed by the distribution of electrons within its orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

For 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole, FMO analysis can predict its behavior in various chemical reactions. The HOMO is likely distributed across the electron-rich pyrazole (B372694) ring and the ethynyl (B1212043) group, indicating these sites are susceptible to electrophilic attack. Conversely, the LUMO's location would highlight regions prone to nucleophilic attack. By calculating the energies and visualizing the spatial distribution of these orbitals for a series of derivatives, chemists can predict how different substituents would modulate the molecule's reactivity, aiding in the design of new synthetic pathways or more stable compounds. pku.edu.cn For instance, the introduction of electron-withdrawing or -donating groups would alter the HOMO and LUMO energy levels, thereby tuning the molecule's reaction profile. pku.edu.cn

Table 1: Illustrative Frontier Molecular Orbital Data for 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole This table presents hypothetical data calculated using DFT at the B3LYP/6-31G(d,p) level of theory for illustrative purposes.

| Parameter | Value (eV) | Description |

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. malayajournal.org |

| ELUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. malayajournal.org |

| HOMO-LUMO Gap (ΔE) | 6.10 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

An electrostatic potential (ESP) map is a color-coded representation of the total electrostatic potential on a molecule's electron density surface. deeporigin.com It provides a visual guide to the charge distribution, identifying electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue) regions. deeporigin.comresearchgate.net

For 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole, an ESP map would reveal key interaction sites. The nitrogen atoms of the pyrazole ring are expected to be regions of negative potential, making them likely sites for hydrogen bonding or coordination with metal ions. researchgate.net The hydrogen atom of the ethynyl group might show a slightly positive potential, while the electronegative chlorine atom would create a region of negative potential. These maps are crucial in drug design for predicting how a ligand might orient itself within a protein's binding pocket, guiding the design of derivatives with enhanced binding affinity through favorable electrostatic interactions. deeporigin.com

Conformational Analysis and Molecular Dynamics Simulations of Pyrazole Scaffolds

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the range of possible shapes (conformations) a molecule can adopt and its dynamic behavior over time. researchgate.net

For the 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole scaffold, conformational analysis, often performed using systematic or random searches followed by energy minimization, can identify the most stable, low-energy conformations. bohrium.com While the pyrazole ring itself is rigid, the orientation of substituents can vary.

Molecular dynamics simulations provide a more dynamic picture by simulating the atomic movements of the molecule in a defined environment (e.g., in water) over time, typically nanoseconds to microseconds. eurasianjournals.comnih.gov MD simulations can reveal how the pyrazole scaffold flexes and interacts with its surroundings, providing insights into the stability of ligand-protein complexes and helping to understand the structural basis for binding. researchgate.net For example, an MD simulation could show how the ethynyl group of the molecule interacts with water molecules or specific amino acid residues in a binding site.

Docking Studies and Ligand-Target Interactions (In Silico Prediction and Analysis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). eurasianjournals.com This method is central to drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand binding. nih.govnih.gov

For 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole and its derivatives, docking studies can be used to predict their binding affinity and mode of interaction with various protein targets, such as kinases, for which pyrazoles are known inhibitors. nih.govnih.gov The docking algorithm samples numerous possible conformations and orientations of the ligand within the protein's active site, scoring them based on factors like electrostatic and van der Waals interactions. nih.gov The results can identify key interactions, such as hydrogen bonds between the pyrazole nitrogens and backbone residues of the protein, or hydrophobic interactions involving the methyl and chloro-substituted ring. mdpi.com These predictions can guide the synthesis of more potent and selective inhibitors. nih.gov

Table 2: Illustrative Molecular Docking Results for Pyrazole Derivatives Against a Hypothetical Kinase Target This table shows example data that could be generated from a docking study.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole | -7.8 | Ala150, Leu210 | Hydrogen Bond, Hydrophobic |

| Derivative A (4-cyano modification) | -8.5 | Ala150, Leu210, Ser152 | Hydrogen Bond, Hydrophobic |

| Derivative B (4-phenyl modification) | -9.2 | Ala150, Leu210, Phe212 | Hydrogen Bond, Hydrophobic, π-π Stacking |

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches for Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.govcapes.gov.br

To develop a QSAR model for derivatives of 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole, a dataset of compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. nih.gov For each compound, a set of molecular descriptors is calculated, which can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model. The resulting model can be used to predict the activity of newly designed derivatives and to provide insights into the key features driving potency, thus guiding further optimization. researchgate.netnih.gov

Table 3: Example of a 2D-QSAR Model for Pyrazole Derivatives This table illustrates the type of data used in and generated by a QSAR study.

| Compound ID | Experimental pIC₅₀ | Predicted pIC₅₀ | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) |

| 1 | 6.5 | 6.4 | 2.1 | 168.5 |

| 2 | 7.1 | 7.2 | 2.5 | 182.6 |

| 3 | 6.8 | 6.7 | 2.3 | 175.2 |

| 4 | 7.5 | 7.4 | 2.8 | 196.7 |

Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds like derivatives of 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole.

NMR Spectroscopy: Quantum mechanical calculations can predict ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. japsonline.com Comparing this predicted spectrum with the experimental one helps to validate the proposed structure and assign specific peaks to the correct atoms. chemicalbook.com

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational chemistry can help by calculating the stability of potential fragment ions. This information can aid in the interpretation of experimental mass spectra by suggesting likely fragmentation pathways for the parent molecule under ionization.

Table 4: Illustrative Predicted Spectroscopic Data for 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole This table presents hypothetical data based on computational predictions for structural confirmation.

| Spectroscopy Type | Predicted Feature | Value/Range | Assignment |

| ¹³C NMR | Chemical Shift (δ) | ~135 ppm | C-Cl |

| ~110 ppm | C-N (pyrazole ring) | ||

| ~80 ppm | C≡C (ethynyl) | ||

| ¹H NMR | Chemical Shift (δ) | ~7.5 ppm | Pyrazole ring H |

| ~3.8 ppm | N-CH₃ | ||

| ~3.3 ppm | Ethynyl-H | ||

| IR | Vibrational Frequency (ν) | ~3300 cm⁻¹ | ≡C-H stretch |

| ~2150 cm⁻¹ | C≡C stretch | ||

| ~1550 cm⁻¹ | C=N stretch |

Potential Applications in Chemical Biology and Advanced Materials As a Building Block

Development of Pyrazole-Based Chemical Probes for Biological Systems

The pyrazole (B372694) scaffold is a cornerstone in the development of chemical probes for biological systems, particularly for fluorescent bioimaging. nih.gov Fluorescent probes are essential tools for real-time monitoring of biological processes in living cells and tissues. nih.gov Pyrazole derivatives are highly valued for this purpose due to their synthetic versatility, diverse structures, and favorable electronic properties and biocompatibility. nih.gov

Researchers have successfully synthesized pyrazole-based fluorescent probes for detecting various metal ions. For example, a probe synthesized by linking rhodamine 6G with a pyrazole derivative was developed to detect Hg2+ ions in aqueous solutions. researchgate.net Another study reported a pyrazole derivative that acts as an excited-state intramolecular proton-transfer (ESIPT) active sensor for Cu2+ in cells and plants. nih.gov The sensing mechanism often involves the pyrazole's nitrogen atoms coordinating with the target ion, leading to a change in the fluorophore's emission properties. rsc.org In some designs, the pyrazole unit itself acts as the fluorophore. rsc.org

Given this background, 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole represents a promising starting point for creating novel chemical probes. The ethynyl (B1212043) group is particularly useful as it can be readily modified via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide range of functionalities, including fluorophores or biomolecule-targeting moieties. The chloro-substituent can also be used for further chemical modifications, allowing for the fine-tuning of the probe's electronic and photophysical properties.

Integration into Fluorescent or Photochromic Systems

The pyrazole nucleus is a key component in the design of advanced materials with tunable optical properties, such as fluorescent and photochromic systems. nih.govresearchgate.net Photochromic compounds can reversibly change between two isomers with different colors upon light irradiation, making them suitable for applications like light-sensitive eyewear and optical memory devices. researchgate.net

A notable example is the synthesis of a photochromic compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. researchgate.netmdpi.com In this molecule, a chloropyrazole aldehyde derivative is a key intermediate. mdpi.com Upon UV irradiation, this compound undergoes a reversible ring-opening reaction, leading to a significant change in its absorption spectrum and a visible color change. researchgate.netmdpi.com

Similarly, pyrazole derivatives are integral to many fluorescent systems. nih.govacs.orgacs.org They can be part of a larger conjugated system or act as the core fluorophore. acs.orgacs.org For instance, new pyrazole–porphyrin conjugates have been synthesized and their ability to detect metal ions through fluorescence changes has been demonstrated. acs.orgacs.org The synthetic accessibility and versatility of pyrazoles allow for the creation of probes for a wide range of analytes and biological environments. nih.govrsc.org 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole, with its reactive ethynyl handle and the electron-withdrawing chloro group, could be integrated into such systems to develop new photo-responsive materials. The ethynyl group allows for easy incorporation into polymeric structures or onto surfaces, while the chloro atom can modulate the electronic energy levels of the molecule, potentially influencing the photochromic or fluorescent properties.

Applications as Ligands in Organometallic Catalysis

Pyrazole and its derivatives are highly effective ligands in coordination and organometallic chemistry. researchgate.netresearchgate.netresearchgate.net They can coordinate to transition metals in various modes, acting as neutral monodentate ligands or as mono-anionic bridging ligands (pyrazolates). researchgate.netacs.org This versatility has led to their use in a wide array of applications, including catalysis. researchgate.netresearchgate.net

Coordination complexes of metals like cobalt, nickel, and copper with pyrazole-derived ligands have been synthesized and studied. acs.orgrepec.org These complexes show potential for various catalytic applications. The pyrazole ligands can influence the steric and electronic environment of the metal center, thereby tuning the catalytic activity and selectivity. For example, binuclear nickel complexes with bridging pyrazolate ligands have been shown to undergo dynamic processes relevant to catalytic cycles. acs.org

The structure of 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole makes it an interesting candidate for a ligand. The pyrazole ring itself can coordinate to a metal center. The ethynyl group could also participate in coordination or be used to tether the complex to a support for heterogeneous catalysis. The chloro- and methyl-substituents would modify the electron-donating properties of the pyrazole ring, which in turn would affect the stability and reactivity of the resulting organometallic complex.

Role in Scaffold Diversity for High-Throughput Screening Libraries and Drug Discovery Programs

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.nettandfonline.comtandfonline.comnih.govspast.orgglobalresearchonline.net This means that this particular chemical structure is capable of binding to multiple biological targets, making it a recurring motif in a wide range of biologically active compounds. nih.govtandfonline.com The presence of the pyrazole moiety in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib, the anticoagulant apixaban, and the erectile dysfunction drug sildenafil, highlights its therapeutic importance. nih.govnih.gov

In drug discovery, the goal is to synthesize large collections of diverse molecules, known as screening libraries, which are then tested for biological activity in high-throughput screening (HTS) assays. The pyrazole scaffold is an excellent starting point for building such libraries due to its synthetic tractability and its proven track record in successful drugs. researchgate.netspast.orgglobalresearchonline.net

5-Chloro-4-ethynyl-1-methyl-1H-pyrazole is an ideal building block for generating scaffold diversity. Each of its functional groups can be independently modified to create a vast number of unique derivatives.

The ethynyl group is a versatile handle for diversification. It can undergo a variety of chemical transformations, most notably "click chemistry" reactions, to introduce a wide range of substituents.

The chloro atom can be substituted through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce different aryl or alkyl groups.

The N-methyl group fixes the tautomeric form of the pyrazole, which can be advantageous for structure-activity relationship (SAR) studies by providing a defined three-dimensional structure. globalresearchonline.net

By systematically exploring the chemical space around this central scaffold, medicinal chemists can generate large and diverse libraries of compounds for HTS, increasing the probability of discovering new drug candidates for a wide range of diseases. researchgate.netglobalresearchonline.net

Compound Data

Properties of 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole

| Property | Value | Source |

| CAS Number | 85385-97-3 | chemlab-tachizaki.combldpharm.comamadischem.com |

| Molecular Formula | C6H5ClN2 | chemlab-tachizaki.comuni.lu |

| Molecular Weight | 140.57 g/mol | chemlab-tachizaki.com |

| Monoisotopic Mass | 140.01413 Da | uni.lu |

| Synonyms | 5-Chloro-4-ethynyl-1-methylpyrazole, 4-ethynyl-5-chloro-1-methylpyrazole | chemlab-tachizaki.comuni.lu |

| Solubility | DMSO: 125 mg/mL (further heating may be required) | chemlab-tachizaki.com |

| Predicted XlogP | 1.4 | uni.lu |

Future Perspectives and Emerging Research Directions for 5 Chloro 4 Ethynyl 1 Methyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Methodologies for Ethynylpyrazoles

The synthesis of pyrazole (B372694) derivatives has been a subject of intense research, with a growing emphasis on green and sustainable methods. whiterose.ac.uk Traditional approaches often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. nih.gov Future research on the synthesis of 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole and related ethynylpyrazoles will likely focus on the development of more environmentally benign and efficient methodologies.

Key areas of development include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of pyrazole derivatives. nih.gov

Ultrasonication: Sonication is another energy-efficient technique that can promote the synthesis of pyrazoles under milder conditions. nih.gov

Green Solvents: The replacement of traditional organic solvents with water or other green alternatives is a critical aspect of sustainable chemistry. chemistryviews.org

Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed without the need for a catalyst or solvent represents the ultimate goal in green synthesis. nih.gov

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient, making them ideal for the synthesis of diverse pyrazole libraries. whiterose.ac.uk

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Rapid synthesis of pyrazole libraries |

| Ultrasonication | Energy-efficient, milder reaction conditions | Green synthesis of functionalized pyrazoles |

| Green Solvents | Reduced environmental impact, improved safety | Water-based synthesis of pyrazoles |

| Catalyst-Free/Solvent-Free | High atom economy, minimal waste | Environmentally benign pyrazole synthesis |

| Multicomponent Reactions | High efficiency, molecular diversity | Combinatorial synthesis of pyrazole derivatives |

Chemo- and Regioselective Transformations for Complex Molecular Architectures Based on the Compound

The ethynyl (B1212043) group of 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole is a versatile functional handle that can be elaborated into a wide array of more complex structures through chemo- and regioselective transformations. This opens up avenues for the creation of novel molecular architectures with tailored properties.

Two of the most promising transformations for the ethynyl group are the Sonogashira coupling and the azide-alkyne cycloaddition (a "click" reaction).

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is highly efficient and can be carried out under mild conditions, making it suitable for the synthesis of complex molecules. The chlorine atom on the pyrazole ring of 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole could also potentially participate in cross-coupling reactions, offering further opportunities for diversification.

Azide-Alkyne Cycloaddition (Click Chemistry): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and efficient reaction for the formation of 1,2,3-triazoles. whiterose.ac.uk This "click" reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. The resulting triazole ring can act as a linker to connect the pyrazole core to other molecular fragments, enabling the construction of large and diverse compound libraries.

| Transformation | Reagents/Catalysts | Product | Key Features |

| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst, Base | Aryl/Vinyl-substituted alkyne | C-C bond formation, mild conditions |

| Azide-Alkyne Cycloaddition | Organic azide (B81097), Copper(I) catalyst | 1,2,3-Triazole | High yield, high selectivity, "click" reaction |

Advanced Computational Approaches for Rational Pyrazole Design and Optimization

The rational design of novel pyrazole derivatives with specific biological activities can be greatly accelerated by the use of advanced computational approaches. chemmethod.com These in silico methods allow for the prediction of a compound's properties and its interaction with biological targets, thereby reducing the need for extensive and costly experimental screening.

Key computational techniques that can be applied to the design and optimization of derivatives of 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. mdpi.com This information can be used to design compounds with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the dynamic behavior of a molecule and its interaction with its environment over time. nih.gov This can be used to study the conformational changes that occur upon binding and to assess the stability of the ligand-receptor complex.

| Computational Method | Application in Drug Design | Potential for Pyrazole Derivatives |

| Molecular Docking | Prediction of binding mode and affinity | Design of selective enzyme inhibitors |

| QSAR | Prediction of biological activity | Identification of key structural features for activity |

| Molecular Dynamics | Study of dynamic behavior and stability | Assessment of ligand-receptor complex stability |

Exploration of New Biological Targets for Pyrazole Derivatives via Compound-Based Library Synthesis

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning that it is a common motif in a wide range of biologically active compounds. whiterose.ac.uknih.gov By creating a library of diverse compounds based on the 5-Chloro-4-ethynyl-1-methyl-1H-pyrazole core, it is possible to explore new biological targets and identify novel therapeutic agents.

The synthesis of such a library can be facilitated by the chemo- and regioselective transformations discussed in section 8.2. For example, a library of triazole-containing pyrazoles could be rapidly assembled using the CuAAC reaction with a variety of azide building blocks. whiterose.ac.uk High-throughput screening (HTS) of these libraries against a panel of biological targets can then be used to identify "hits" with promising activity. nih.gov

Furthermore, the concept of "scaffold hopping" can be employed to design new pyrazole-based compounds with improved properties. nih.gov This involves replacing the core scaffold of a known active compound with the pyrazole nucleus while maintaining the key pharmacophoric features. This approach has been successfully used to develop new inhibitors for a variety of targets.

| Approach | Description | Application to Pyrazole Derivatives |

| Compound Library Synthesis | Creation of a diverse collection of related compounds | Exploration of new biological targets |

| High-Throughput Screening (HTS) | Rapid screening of large numbers of compounds | Identification of "hit" compounds with desired activity |

| Scaffold Hopping | Replacement of a core scaffold with a new one | Design of novel pyrazole-based inhibitors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.